

# A Comparative Analysis of Kinase Selectivity: AZ960 vs. Fedratinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ960    |           |
| Cat. No.:            | B1684624 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of small molecule inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of two potent JAK2 inhibitors, **AZ960** and fedratinib, with a focus on their kinase selectivity profiles, supported by experimental data and detailed methodologies.

### Introduction

Both **AZ960** and fedratinib are potent, ATP-competitive inhibitors of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other hematological malignancies, making JAK2 an attractive therapeutic target.[3][4] While both compounds effectively inhibit JAK2, their selectivity across the broader kinome differs, which can have significant implications for their clinical application. Fedratinib is a selective oral JAK2 inhibitor approved for the treatment of intermediate-2 or high-risk myelofibrosis.[5][6] **AZ960** is a novel and potent JAK2 inhibitor that has demonstrated efficacy in preclinical models of hematological cancers.[1][3]

## **Kinase Selectivity Profile**

The kinase selectivity of **AZ960** and fedratinib has been evaluated in various in vitro assays. The data, summarized below, highlights the inhibitory potency (IC50 and Ki values) against key kinases.





**Table 1: In Vitro Kinase Inhibition Profile of AZ960** 

| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. JAK2) |
|--------|-----------|---------|-----------------------------|
| JAK2   | <3[1]     | 0.45[1] | 1                           |
| JAK3   | 9[1]      | -       | ~3                          |
| TrkA   | >100[1]   | -       | >33                         |
| Aurora | >100[1]   | -       | >33                         |
| ARK5   | >100[1]   | -       | >33                         |

Note: **AZ960** was profiled against 83 kinases and inhibited 11 of them by more than 50% at a concentration of  $0.1~\mu M.[7]$ 

Table 2: In Vitro Kinase Inhibition Profile of Fedratinib

| IC50 (nM) | Fold Selectivity (vs. JAK2)            |
|-----------|----------------------------------------|
| 3[5]      | 1                                      |
| 3[5]      | 1                                      |
| 105[5]    | 35                                     |
| >1000[5]  | >334                                   |
| 405[5]    | 135                                    |
| 15[5]     | 5                                      |
| 48[5]     | 16                                     |
|           | 3[5] 3[5] 105[5] >1000[5] 405[5] 15[5] |

Note: No other tested kinase had an IC50 < 50 nM for fedratinib.[5]

## **Signaling Pathway Inhibition**

Both **AZ960** and fedratinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK kinases are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.







Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Inhibition of JAK2 by **AZ960** or fedratinib blocks this cascade, leading to reduced STAT phosphorylation and downstream signaling.





Click to download full resolution via product page

Figure 1. Inhibition of the JAK-STAT signaling pathway by **AZ960** and fedratinib.



## **Experimental Protocols**

The determination of kinase selectivity is crucial for the characterization of inhibitors. Below are representative protocols for biochemical and cell-based assays commonly used to evaluate compounds like **AZ960** and fedratinib.

# Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

#### Protocol:

- Kinase Reaction Setup:
  - In a 384-well plate, add 2.5 μL of the test compound (AZ960 or fedratinib) at various concentrations.
  - Add 5 μL of a 2x kinase/substrate mixture (e.g., recombinant JAK2 and a suitable peptide substrate).
  - Initiate the reaction by adding 2.5  $\mu$ L of a 4x ATP solution.
  - Incubate at room temperature for 60 minutes.
- ATP Depletion:
  - Add 10 µL of ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
- Signal Generation and Detection:
  - Add 20 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.



- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
- Data Analysis:
  - Calculate the percent inhibition for each compound concentration relative to a DMSO control.
  - Determine the IC50 value by fitting the data to a dose-response curve.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific HK [thermofisher.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Kinase Selectivity: AZ960 vs. Fedratinib]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684624#comparing-the-kinase-selectivity-of-az960-and-fedratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com